N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide
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Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, NMR (1H, 13C), and single crystal X-ray diffraction . These techniques provide detailed information about the molecular structure and bonding in the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques . These studies provide information about properties such as vibrational frequency, hyperconjugative interaction energies, and non-linear optical properties.Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its biological activity, developing more efficient synthesis methods, and investigating its physical and chemical properties in more detail .
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7 . Therefore, it’s plausible that this compound may also target similar cell lines or related proteins.
Mode of Action
A compound with a similar structure was found to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that the compound might interact with its targets to disrupt the cell cycle, leading to cell death.
Biochemical Pathways
For instance, it might interfere with DNA replication or mitosis, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in potent growth inhibition properties against certain human cancer cell lines . It has been observed to induce apoptosis and cause cell cycle arrest in the S-phase and G2/M-phase in the HeLa cell line . This leads to a decrease in the proliferation of these cancer cells.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O4S2/c19-12-4-2-1-3-11(12)16(25)21-17-22-23-18(29-17)28-8-15(24)20-10-5-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKFPPIBHBSYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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